(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Description
(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is a chiral amino acid derivative featuring a tetrahydro-2H-pyran (THP) ring fused to an α-amino acetic acid backbone. The compound’s hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-2-(oxan-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYXIPVLUOQKMK-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Introduction of the Amino Acid Moiety: The amino acid backbone can be introduced via a Strecker synthesis, where an aldehyde is reacted with ammonia and hydrogen cyanide, followed by hydrolysis.
Formation of the Hydrochloride Salt: The final step involves converting the free amino acid into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the hydroalkoxylation step and employing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrahydropyran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The amino acid moiety can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or esters.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology : Research indicates that derivatives of (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid may influence excitatory amino acid transporters (EAATs), which are crucial for neurotransmitter reuptake in the central nervous system. A study demonstrated that modifications on the tetrahydropyran ring can enhance selectivity and potency against specific EAAT subtypes, potentially leading to new treatments for neurological disorders .
Cancer Research : The compound has shown promise in inhibiting DNA-dependent protein kinase (DNA-PK), a critical player in the DNA damage response. Inhibitors targeting DNA-PK can sensitize cancer cells to radiation therapy, making (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride a candidate for further development in oncology therapeutics .
Biochemical Studies
Protein Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases involved in cellular signaling pathways. For instance, it was screened against a panel of kinases, showing selective inhibition patterns that could be leveraged for drug development aimed at modulating signal transduction in cancer and other diseases .
Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) of this compound have revealed that substituents on the tetrahydropyran ring significantly affect its biological activity. These studies are vital for optimizing compounds for enhanced efficacy and reduced side effects .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in models of excitotoxicity. Results indicated that the compound reduced neuronal cell death by modulating glutamate uptake through EAATs, suggesting its potential as a neuroprotective agent .
Case Study 2: Cancer Therapeutics
In preclinical trials, this compound was tested for its ability to enhance the efficacy of radiotherapy in tumor models. The compound's inhibition of DNA-PK resulted in increased sensitivity of cancer cells to radiation, indicating a promising avenue for combinatorial therapies in oncology .
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran ring can enhance binding affinity through hydrophobic interactions, while the amino acid moiety can form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
Examples :
- 2-Amino-2-(4-bromophenyl)acetic acid
- Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl
- Biological Relevance: These analogs are often explored as non-natural amino acids in kinase inhibitors due to their planar aromatic systems .
Amide Derivatives
Compound: 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride (CAS 1220036-56-5)
- Molecular Formula : C₁₀H₂₀ClN₂O₂
- Molecular Weight : 244.73 g/mol
- Key Difference : The carboxylic acid is replaced by an amide group, reducing acidity and enhancing metabolic stability. The N-methyl-THP substitution may improve blood-brain barrier penetration .
- Application: Potential central nervous system (CNS) drug candidate.
Simpler THP-Amines
Examples :
- Tetrahydro-2H-pyran-4-amine hydrochloride (CAS 33024-60-1)
- 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS 851389-38-3)
- Key Differences: Lack the α-amino acetic acid chain, simplifying the structure but limiting chiral complexity. Used as building blocks for heterocyclic amines in agrochemicals or small-molecule drugs .
Structural and Functional Comparison Table
*Estimated based on analogous (R)-enantiomer .
Research Implications and Gaps
- Stereochemical Impact : The (S)-enantiomer’s pharmacological profile remains understudied compared to its (R)-counterpart .
- Functional Group Trade-offs : Carboxylic acid derivatives offer hydrogen-bonding capacity but may suffer from poor bioavailability, whereas ester/amide analogs improve permeability at the cost of reduced target engagement .
- Substitution Patterns : THP rings provide conformational rigidity, while aromatic substituents enhance target affinity in enzyme-binding pockets .
Biological Activity
(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride, also known as 2-amino-2-(oxan-4-yl)acetic acid hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 195.644 g/mol |
| CAS Number | 868748-75-8 |
| Density | 1.211 g/cm³ |
| Boiling Point | 316.7 °C |
| LogP | 1.327 |
These properties indicate a moderate hydrophilicity and potential for biological interactions due to its polar functional groups.
Biological Activities
Research on this compound has highlighted several biological activities, including:
1. Antioxidant Activity
Studies have demonstrated that the compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. In various assays, it has shown to scavenge free radicals effectively.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity through assays such as the albumin denaturation assay and heat-induced hemolysis assay. Results indicated that it possesses comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium, with IC values around 306.78 μg/mL for albumin denaturation compared to diclofenac's 289.74 μg/mL .
3. Antidiabetic Potential
In vitro studies have assessed the antidiabetic properties of this compound through α-amylase inhibitory assays and glucose uptake assays in yeast cells. The compound exhibited an IC value of 117.38 μg/mL in α-amylase inhibition, showing potential as a therapeutic agent for diabetes management .
4. Cytotoxicity
Preliminary cytotoxicity assays suggest that the compound may have applications in cancer therapy, although further studies are needed to establish its effectiveness against specific cancer cell lines .
Study on Antioxidant and Anti-inflammatory Activities
A comprehensive study published in MDPI assessed the biological activities of various compounds, including this compound. The findings indicated that it effectively inhibited protein denaturation and exhibited membrane stabilization properties .
In Silico Molecular Docking
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound may bind effectively to enzymes involved in metabolic pathways, enhancing its potential therapeutic applications .
Q & A
Q. What spectroscopic methods are most reliable for confirming the stereochemistry and structural integrity of (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the tetrahydropyran ring conformation and chiral center configuration. Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the amino and carboxylic acid groups .
- X-ray Crystallography: For unambiguous stereochemical confirmation, grow single crystals in polar solvents (e.g., ethanol/water mixtures) and analyze diffraction patterns .
- Circular Dichroism (CD): Compare the CD spectrum with known enantiomers to validate the (S)-configuration, leveraging the compound’s chiral amino acid backbone .
Q. How should stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Analyze aliquots via HPLC at intervals (0, 1, 3, 6 months) to monitor degradation products.
- Kinetic Analysis: Use Arrhenius equations to extrapolate shelf-life under standard storage conditions (-20°C). Focus on hydrolytic stability of the amide bond and pyran ring .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis to minimize racemization?
Methodological Answer:
- Chiral Auxiliaries: Introduce a tert-butoxycarbonyl (Boc) group to the amino moiety during synthesis to sterically hinder racemization. Deprotect under mild acidic conditions (e.g., TFA) .
- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to enhance enantioselectivity. Monitor optical rotation or chiral HPLC (e.g., Chiralpak AD-H column) to verify purity >99% .
- Dynamic Kinetic Resolution: Use enzymatic resolution (e.g., lipases) in aqueous-organic biphasic systems to favor the (S)-enantiomer .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Utilize AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., GABA receptors or amino acid transporters). Parameterize the force field for the tetrahydropyran ring’s conformational flexibility .
- Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns. Analyze hydrogen bonding and hydrophobic interactions between the pyran ring and target residues .
Q. How should researchers resolve contradictory data regarding the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- pH-Dependent Solubility Profiling: Measure solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO/ethanol mixtures. Use UV-Vis spectroscopy or gravimetric analysis.
- Co-Solvency Studies: Apply the Hansen Solubility Parameters to identify optimal co-solvents (e.g., PEG-400) for enhancing aqueous solubility without precipitation .
- Controlled Crystallization: Recrystallize from ethanol/water (1:1) to isolate polymorphs and correlate crystal structure with solubility data .
Q. What experimental strategies are recommended for evaluating the compound’s bioactivity in enzyme inhibition assays?
Methodological Answer:
- Enzyme Kinetics: Conduct Michaelis-Menten assays (e.g., with serine proteases or amino transferases) using fluorogenic substrates. Calculate values via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to confirm competitive vs. non-competitive inhibition mechanisms .
- Cell-Based Assays: Use HEK-293 or CHO cells expressing target receptors. Monitor intracellular calcium flux (Fluo-4 AM dye) or cAMP levels (ELISA) to assess functional activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
